2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride
Description
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane core with an iodine atom at the 3-position and an ethanamine side chain in hydrochloride salt form. The bicyclo[1.1.1]pentane scaffold imparts rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability .
Properties
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN.ClH/c8-7-3-6(4-7,5-7)1-2-9;/h1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXIOQWRCENFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride typically involves multiple steps, starting with the formation of the bicyclo[1.1.1]pentane core. This can be achieved through a series of cyclization reactions. The introduction of the iodine atom is usually carried out via halogenation reactions, where iodine is introduced to the bicyclo[1.1.1]pentane ring under controlled conditions. The final step involves the attachment of the ethanamine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include oxides and other oxidized forms.
Reduction Reactions: Deiodinated products are the primary outcome.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride typically involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core through cyclization reactions and the introduction of the iodine atom via halogenation. The final step includes attaching the ethanamine group and forming the hydrochloride salt, enhancing solubility and stability for various applications .
Chemical Characteristics:
- Molecular Formula: C₇H₁₃ClIN
- Molecular Weight: 273.54 g/mol
- Structural Features: The bicyclo[1.1.1]pentane moiety contributes to its unique binding properties and biological activity .
Research indicates that this compound exhibits significant biological activity due to its unique structural characteristics:
- Bioisosteric Properties: The compound can serve as a bioisostere for para-substituted benzene rings, potentially enhancing biological activity while retaining similar pharmacological profiles.
- Selectivity: Studies show that it binds selectively to certain receptors and enzymes, influencing their activity, which is critical for understanding its pharmacological effects and potential therapeutic uses.
Therapeutic Applications
The unique binding properties and biological activity of this compound have led to exploration in several therapeutic areas:
- Cancer Treatment: Its ability to modulate enzyme activity may provide avenues for developing novel cancer therapies.
- Neurological Disorders: The compound's interactions with neurotransmitter receptors suggest potential applications in treating conditions like depression or anxiety disorders.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets within cells. The iodine atom and the bicyclo[1.1.1]pentane ring contribute to its unique binding properties, allowing it to modulate the activity of enzymes, receptors, and other proteins. This modulation can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below summarizes key structural and physicochemical differences between the target compound and its analogues:
Physicochemical and Reactivity Differences
- Iodo vs. In contrast, amino groups (e.g., ) enhance hydrogen-bonding capacity, while phenyl groups (e.g., ) improve lipophilicity for membrane penetration.
- Side Chain Modifications : The ethanamine hydrochloride in the target compound provides a primary amine for salt formation, increasing water solubility. Analogues with ester () or ether () linkages exhibit reduced basicity but greater hydrolytic or metabolic stability.
- Molecular Weight and Polarity : The iodine atom significantly increases molecular weight (~315.5 vs. 177.67–278.13 for analogues). Polar groups like alcohols () or oxanes () improve solubility, whereas phenyl () or ester () groups enhance lipophilicity.
Biological Activity
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which includes an iodine atom and an ethanamine group. This compound's structural characteristics allow it to serve as a bioisostere for para-substituted benzene rings, potentially enhancing its biological activity while retaining similar pharmacological profiles. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₇H₁₃ClIN, with a molecular weight of 273.54 g/mol. The bicyclo[1.1.1]pentane moiety provides a rigid framework that can influence the compound's interaction with various biological receptors.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells, particularly enzymes and receptors involved in various biochemical pathways. The presence of the iodine atom enhances the compound's binding properties, allowing it to modulate the activity of these targets effectively.
Interaction with Biological Targets
Research indicates that compounds with bicyclo[1.1.1]pentane structures can mimic aromatic systems, potentially increasing their binding affinity to biological receptors or enzymes . This characteristic is crucial for understanding the pharmacological effects and therapeutic potential of this compound.
Inhibition Studies
Studies have shown that bicyclo[1.1.1]pentane derivatives can act as potent inhibitors for various enzymes, including indoleamine-2,3-dioxygenase 1 (IDO1), which plays a significant role in immune regulation and cancer progression . The compound has demonstrated excellent potency in cellular assays, indicating its potential as a therapeutic agent.
Case Studies
A notable case study involved the modification of a phenyl-containing compound to include a bicyclo[1.1.1]pentane core, which significantly improved metabolic stability and maintained high potency against IDO1 while minimizing off-target effects . This modification highlights the therapeutic advantages of utilizing this compound in drug design.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Iodo-1-bicyclo[1.1.1]pentylamine | Contains an iodine atom and amine group | Lacks the ethanamine side chain |
| 2-(bicyclo[2.2.2]octyl)ethanamine | Different bicyclic structure but similar amine functionality | More rigid structure compared to bicyclo[1.1.1]pentane |
| 3-Methyl-2-(bicyclo[4.2.0]octyl)ethanamine | Methyl substitution on a different bicyclic framework | Variation in substitution pattern affects biological properties |
This table illustrates how the structural features of this compound contribute to its distinct biological activity compared to other compounds.
Q & A
Q. What are the established synthetic routes for 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves iodination of the bicyclo[1.1.1]pentane scaffold followed by amine functionalization. A multi-step approach may include:
Bicyclo[1.1.1]pentane iodination using iodine monochloride (ICl) under controlled conditions to minimize byproducts .
Amine coupling via nucleophilic substitution or reductive amination, ensuring steric hindrance from the bicyclo structure is addressed .
Purification : Use recrystallization in ethanol/water mixtures or reverse-phase HPLC to achieve >95% purity. Monitor intermediates with LC-MS to avoid halogen exchange side reactions .
Table 1: Synthetic Route Comparison
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | ICl, DCM | 65–70 | 85–90 |
| Amine Coupling | NaBH4, MeOH | 50–60 | 90–95 |
| Final Purification | Ethanol/Water | 80–85 | ≥98 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the bicyclo[1.1.1]pentane scaffold and iodine position. The bridgehead protons resonate at δ 2.5–3.0 ppm, while the ethanamine chain appears at δ 3.1–3.5 ppm .
- X-ray Crystallography : Resolve steric effects and iodine placement in the bicyclo structure .
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for purity assessment. Retention time typically falls between 8–10 minutes .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (up to 50 mM). For cell-based assays:
Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).
Use dynamic light scattering (DLS) to confirm no aggregation in PBS .
Stability: Monitor degradation via LC-MS over 24 hours at 37°C. Hydrolysis of the iodine substituent may occur in basic conditions .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45–50 |
| Ethanol | 30–35 |
| PBS (pH 7.4) | <0.1 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions often arise from differences in assay conditions or impurities. Strategies include:
Batch Analysis : Compare impurity profiles (HPLC-MS) of batches used in conflicting studies .
Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC50 curves in triplicate).
Structural Confirmation : Re-analyze bioactive samples via X-ray crystallography to rule out stereochemical variability .
Q. What experimental strategies elucidate the compound’s interactions with biological targets (e.g., receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor and measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular Dynamics (MD) Simulations : Model the bicyclo scaffold’s rigidity and iodine’s halogen bonding with receptor pockets .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H) to quantify displacement efficiency .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25°C and 37°C. Analyze degradation products via LC-HRMS to identify cleavage products (e.g., deiodinated derivatives) .
- Photodegradation : Expose to UV light (254 nm) and monitor iodine release using ion chromatography .
- Microbial Degradation : Use soil slurry assays under aerobic/anaerobic conditions to track metabolite formation .
Q. How do structural modifications (e.g., halogen substitution) affect pharmacological properties?
Methodological Answer:
- Fluorine vs. Iodine : Replace iodine with fluorine to compare lipophilicity (logP) and binding affinity. Fluorinated analogs may exhibit improved CNS penetration but reduced halogen bonding .
- Bicyclo Modifications : Synthesize bicyclo[2.2.1] analogs to assess steric effects on target engagement. Use comparative molecular field analysis (CoMFA) for structure-activity relationships .
Table 3: Halogen Substitution Impact
| Substituent | logP | Receptor Binding (IC50 nM) |
|---|---|---|
| Iodo | 2.8 | 15 ± 2 |
| Fluoro | 1.2 | 120 ± 15 |
| Chloro | 2.1 | 45 ± 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
